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Compound of Interest

Compound Name: Diisobutyl succinate

Cat. No.: B1581793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

diisobutyl succinate, a key chemical intermediate and additive. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

presented in a clear and accessible format for scientific professionals.

Chemical Structure and Properties
Diisobutyl succinate, with the IUPAC name bis(2-methylpropyl) butanedioate, is an organic

compound with the molecular formula C12H22O4 and a molecular weight of approximately

230.30 g/mol .[1] Its structure consists of a central succinate moiety esterified with two isobutyl

groups.

Structure:

Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of diisobutyl succinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of an experimental ¹H NMR spectrum in the searched literature, a

predicted spectrum was generated to provide expected chemical shifts, multiplicities, and
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coupling constants. The prediction is based on computational models and provides a reliable

estimation for the proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for Diisobutyl Succinate

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.87 Doublet (d) 4H -O-CH₂-CH(CH₃)₂

~2.60 Singlet (s) 4H -CO-CH₂-CH₂-CO-

~1.95 Nonet (non) 2H -CH₂-CH(CH₃)₂

~0.93 Doublet (d) 12H -CH( CH₃ )₂

Note: Predicted values are estimates and may differ slightly from experimental results.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of diisobutyl succinate provides insights into the carbon framework of

the molecule.

Table 2: ¹³C NMR Chemical Shifts for Diisobutyl Succinate

Chemical Shift (δ) (ppm) Assignment

~172.5 C=O

~70.8 -O-CH₂-

~29.1 -CO-CH₂-

~27.8 -CH(CH₃)₂

~19.0 -CH(CH₃)₂

Note: Data extracted from spectral databases and may be subject to minor variations based on

experimental conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1581793?utm_src=pdf-body
https://www.benchchem.com/product/b1581793?utm_src=pdf-body
https://www.benchchem.com/product/b1581793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The IR spectrum of diisobutyl succinate highlights the characteristic vibrational frequencies of

its functional groups.

Table 3: Key IR Absorption Bands for Diisobutyl Succinate

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1170 Strong C-O stretch (ester)

Note: The spectrum was recorded in a solution of carbon tetrachloride (CCl₄) and carbon

disulfide (CS₂).[2][3]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of diisobutyl succinate results in

fragmentation of the molecule, providing valuable structural information.

Table 4: Major Mass Spectrometry Fragments for Diisobutyl Succinate

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment Ion

157 High [M - C₄H₉O]⁺

101 High [CH₂CH₂COOCH₂CH(CH₃)₂]⁺

57 High [C₄H₉]⁺ (isobutyl cation)

56 Moderate [C₄H₈]⁺

Note: The molecular ion peak (M⁺) at m/z 230 is often of low abundance or not observed in the

EI spectrum of esters.[1]
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of diisobutyl succinate is prepared by dissolving

approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically

operating at a frequency of 300 MHz or higher for ¹H. For ¹H NMR, the spectral width is set to

cover the range of 0-10 ppm. For ¹³C NMR, a wider spectral width is used, typically 0-200 ppm.

Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, diisobutyl succinate can be analyzed directly as a thin film

between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by

dissolving the sample in a suitable solvent that has minimal IR absorption in the regions of

interest, such as carbon tetrachloride (CCl₄).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the salt plates or the solvent is first collected and then

automatically subtracted from the sample spectrum. The spectrum is typically scanned over the

range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of diisobutyl succinate is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

Data Acquisition: The sample is injected into a gas chromatograph (GC) equipped with a

suitable capillary column (e.g., a non-polar DB-5 column). The GC oven temperature is

programmed to ramp up, separating the components of the sample based on their boiling

points. The eluent from the GC is then introduced into the ion source of a mass spectrometer.

In the ion source, the sample molecules are ionized, typically by electron impact (EI). The
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resulting ions and fragment ions are then separated by their mass-to-charge ratio by the mass

analyzer and detected.

Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like diisobutyl succinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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